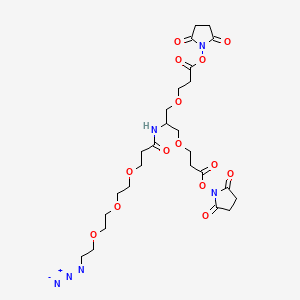
t-Boc-N-Amido-PEG9-propargyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
t-Boc-N-Amido-PEG9-propargyl: is a versatile alkyne linker used in Click Chemistry reactions. It is known for its ability to form stable triazole linkages when reacted with azides in the presence of copper catalysts. This compound is particularly useful in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-Amido-PEG9-propargyl typically involves the following steps:
PEGylation: The initial step involves the polymerization of ethylene oxide to form polyethylene glycol (PEG) with the desired molecular weight.
Functionalization: The terminal hydroxyl group of PEG is then reacted with propargyl bromide to introduce the alkyne functionality.
Protection: The amine group is protected using the tert-butyloxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Purification: The final product is purified to achieve the desired purity level.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions: t-Boc-N-Amido-PEG9-propargyl undergoes several types of chemical reactions, including:
Click Chemistry: The primary application of this compound is in Click Chemistry reactions with azides to form triazole linkages.
Deprotection: Under mild acidic conditions, the Boc group can be removed to reveal the free amine.
Oxidation and Reduction: Although not common, these reactions can be performed under specific conditions.
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalyst, azides, and solvents like water or organic solvents.
Deprotection: Mild acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed:
Triazole Linkages: The primary product of Click Chemistry reactions with azides.
Free Amine: Resulting from the deprotection of the Boc group.
科学的研究の応用
t-Boc-N-Amido-PEG9-propargyl is widely used in scientific research due to its unique properties:
Chemistry: It is used in the synthesis of complex molecules and polymers.
Biology: The compound is employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: It is used in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: It finds applications in the development of new materials and coatings.
作用機序
The mechanism by which t-Boc-N-Amido-PEG9-propargyl exerts its effects involves the formation of stable triazole linkages through Click Chemistry reactions. The copper(I) catalyst facilitates the cycloaddition reaction between the alkyne and azide groups, resulting in the formation of a triazole ring. This reaction is highly efficient and selective, making it a valuable tool in various applications.
Molecular Targets and Pathways:
Triazole Formation: The primary molecular target is the formation of triazole linkages.
Copper(I) Catalysis: The copper(I) catalyst is essential for the cycloaddition reaction.
類似化合物との比較
t-Boc-N-Amido-PEG9-propargyl is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other alkyne linkers, such as propargylamine and PEGylated alkynes.
Uniqueness: The presence of the Boc-protected amine group and the specific PEG length (9 units) make this compound distinct in its applications and reactivity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H49NO11/c1-5-7-29-9-11-31-13-15-33-17-19-35-21-23-37-24-22-36-20-18-34-16-14-32-12-10-30-8-6-27-25(28)38-26(2,3)4/h1H,6-24H2,2-4H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDWMZJRGSVZCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H49NO11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)propanoate](/img/structure/B8106338.png)


